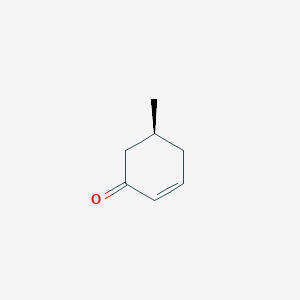
2-Cyclohexen-1-one, 5-methyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-cyclohex-2-enone is an organic compound with the molecular formula C7H10O. It is a derivative of cyclohexenone, featuring a methyl group at the fifth position of the cyclohexene ring. This compound is known for its versatile applications in organic synthesis and industrial processes due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: 5-Methyl-cyclohex-2-enone can be synthesized through various methods. Another method includes the Birch reduction of anisole followed by acid hydrolysis.
Industrial Production: Industrially, cyclohexenone derivatives, including 5-Methyl-cyclohex-2-enone, are often produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is favored for its efficiency and scalability.
Types of Reactions:
Oxidation: 5-Methyl-cyclohex-2-enone can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions are also common, where nucleophiles such as organocopper reagents add to the enone structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, vanadium catalysts.
Reduction: Ene-reductase, alcohol dehydrogenase.
Substitution: Organocopper reagents, Grignard reagents.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted cyclohexenone derivatives.
Scientific Research Applications
5-Methyl-cyclohex-2-enone has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-cyclohex-2-enone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cyclohex-2-enone: A parent compound with similar reactivity but lacking the methyl group at the fifth position.
2-Methylcyclopent-3-enone: Another enone with a different ring structure and methyl group positioning.
Uniqueness:
Properties
CAS No. |
15466-88-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(5S)-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2,4,6H,3,5H2,1H3/t6-/m0/s1 |
InChI Key |
NQICQYZVEPBJON-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CC=CC(=O)C1 |
Canonical SMILES |
CC1CC=CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















